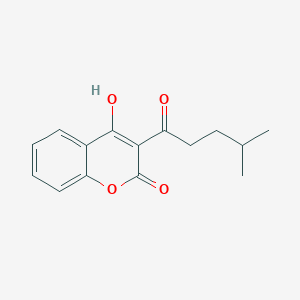
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 4th position, a 4-methylpentanoyl group at the 3rd position, and a chromen-2-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 4-methylpentanoic acid under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 4-methylpentanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(4-methylpentanoyl)-2H-chromen-2-one.
Reduction: Formation of 4-hydroxy-3-(4-methylpentanol)-2H-chromen-2-one.
Substitution: Formation of 4-alkoxy-3-(4-methylpentanoyl)-2H-chromen-2-one or 4-acetoxy-3-(4-methylpentanoyl)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the chromen-2-one core structure can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-(4-methylpentanoyl)-2H-pyran-2-one: Similar structure but with a pyran-2-one core instead of chromen-2-one.
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one: Contains a fluorine atom at the 6th position, which may alter its chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16O4 |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
4-hydroxy-3-(4-methylpentanoyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)7-8-11(16)13-14(17)10-5-3-4-6-12(10)19-15(13)18/h3-6,9,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
CPQFIWVERNOCFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


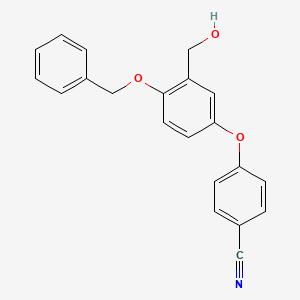

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
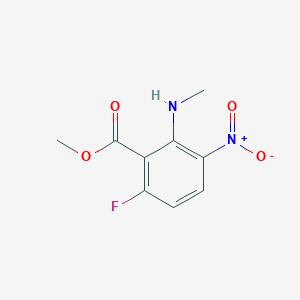
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)


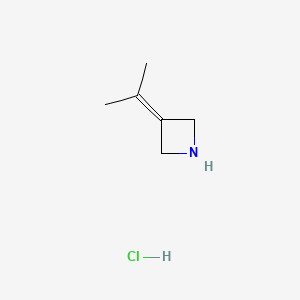
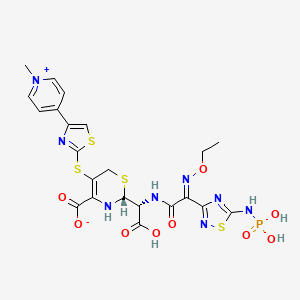
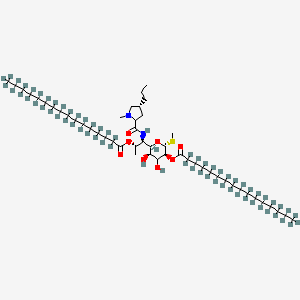
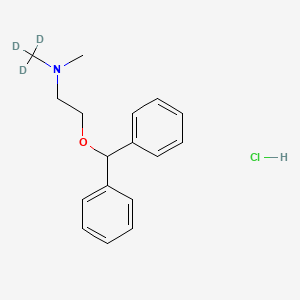
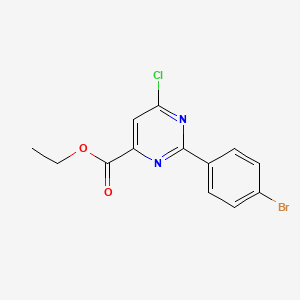
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
